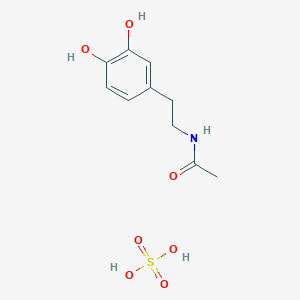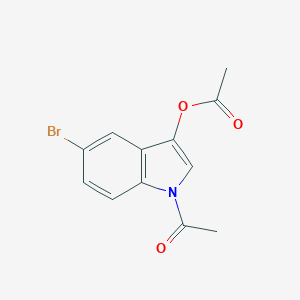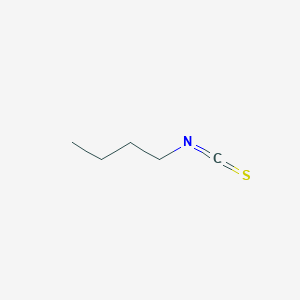
丁基异硫氰酸酯
描述
Butyl isothiocyanate, also known as isothiocyanic acid butyl ester, is an organic compound with the molecular formula C₅H₉NS. It is a member of the isothiocyanate family, characterized by the functional group -N=C=S. This compound is known for its pungent odor and is found naturally in some plants, particularly in the Brassicaceae family. Butyl isothiocyanate is used in various applications, including as a flavoring agent and in scientific research due to its biological activities .
科学研究应用
Butyl isothiocyanate has a wide range of applications in scientific research:
作用机制
Target of Action
Butyl isothiocyanate (ButylITC) is a glucosinolate derivative that primarily targets the cell membrane integrity and cell cycle progression of Candida albicans . It also targets the oxidative stress pathways in these cells .
Mode of Action
ButylITC interacts with its targets by inhibiting planktonic growth and slowing the hyphal transition of Candida albicans . It hampers biofilm development and inhibits biofilm formation . Additionally, it enhances the permeability of cell membranes and arrests cells at the S-phase . It also induces intracellular Reactive Oxygen Species (ROS) accumulation in C. albicans .
Biochemical Pathways
ButylITC affects several biochemical pathways. It inhibits ergosterol biosynthesis, a crucial component of fungal cell membranes . It also modulates cellular processes like cell cycle arrest and induces ROS production, leading to cell death in C. albicans . Studies have shown that isothiocyanates can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Pharmacokinetics
It is known that isothiocyanates, in general, are rapidly absorbed in blood, with the peak observed 3 hours after ingestion . They are found in the highest amounts in the intestinal mucosa, liver, kidneys, and bladder, followed by the lungs and spleen .
Result of Action
The result of ButylITC’s action is the inhibition of virulence factors and modulation of cellular processes like inhibition of ergosterol biosynthesis, cell cycle arrest, and induction of ROS production, which leads to cell death in C. albicans . It also blocks the growth of both drug-sensitive and drug-resistant bladder cancer cell lines .
Action Environment
The action of ButylITC can be influenced by environmental factors such as pH and the presence of certain cofactors . For example, some thiocyanates isomerize to isothiocyanates, and this reaction is especially rapid for allyl isothiocyanate
生化分析
Biochemical Properties
Butyl isothiocyanate interacts with various biomolecules in the body. It has been shown to govern many intracellular targets, including cytochrome P450 (CYP) enzymes and proteins involved in antioxidant response . These interactions can influence biochemical reactions within the body, contributing to the compound’s health benefits.
Cellular Effects
Butyl isothiocyanate has significant effects on various types of cells and cellular processes. It has been shown to exhibit antifungal and anti-biofilm activity against Candida albicans by targeting cell membrane integrity, cell cycle progression, and oxidative stress . It also governs many intracellular targets, including proteins involved in tumorigenesis, apoptosis, cell cycle, and metastasis .
Molecular Mechanism
The molecular mechanism of action of Butyl isothiocyanate involves its binding interactions with biomolecules and changes in gene expression. It inhibits cell survival signaling molecules such as Akt and NFκB . It also increases ROS generation and causes GSH depletion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Butyl isothiocyanate can change over time. For example, it has been shown to have pronounced dose-dependent genotoxic effects at low dose levels . Substantially weaker effects were obtained in in vivo experiments with laboratory rodents .
Dosage Effects in Animal Models
The effects of Butyl isothiocyanate can vary with different dosages in animal models. High doses of Butyl isothiocyanate required to cause measurable DNA damage in laboratory rodents exceeded by far the dietary exposure levels of humans .
Metabolic Pathways
Inside the body, Butyl isothiocyanate is metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Transport and Distribution
It is known that absorbed isothiocyanates are rapidly conjugated to glutathione in the liver, and then sequentially metabolized in the mercapturic acid pathway, before being excreted in the urine .
准备方法
Synthetic Routes and Reaction Conditions: Butyl isothiocyanate can be synthesized through several methods:
From Primary Amines: One common method involves the reaction of butylamine with carbon disulfide and a base, followed by oxidation.
From Isocyanides: Another method involves the reaction of butyl isocyanide with elemental sulfur in the presence of a catalytic amount of amine bases.
Industrial Production Methods: Industrial production of butyl isothiocyanate typically involves the reaction of butylamine with thiophosgene or its derivatives. This method is favored due to its high yield and efficiency, although it requires stringent safety measures due to the toxicity of thiophosgene .
化学反应分析
Types of Reactions: Butyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thioureas.
Addition Reactions: It can add to double bonds in alkenes under certain conditions.
Oxidation and Reduction: It can be oxidized to form sulfonyl derivatives or reduced to form amines.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with butyl isothiocyanate.
Catalysts: Bases such as triethylamine or pyridine are often used to catalyze reactions involving butyl isothiocyanate.
Major Products:
Thioureas: Formed from the reaction with amines.
Sulfonyl Derivatives: Formed from oxidation reactions.
相似化合物的比较
Butyl isothiocyanate is compared with other isothiocyanates such as allyl isothiocyanate, benzyl isothiocyanate, and phenyl isothiocyanate:
Allyl Isothiocyanate: Known for its strong antimicrobial properties and is commonly found in mustard oil.
Benzyl Isothiocyanate: Exhibits potent anticancer activities and is found in cruciferous vegetables.
Phenyl Isothiocyanate: Used in protein sequencing and has applications in biochemistry.
Uniqueness: Butyl isothiocyanate is unique due to its specific applications in flavoring and its potent antifungal properties, which are not as pronounced in other isothiocyanates .
属性
IUPAC Name |
1-isothiocyanatobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c1-2-3-4-6-5-7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMQQADUEULBSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060467 | |
| Record name | 1-Isothiocyanatobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish liquid; Strong irritating green aroma | |
| Record name | Butyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1552/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
168.00 °C. @ 760.00 mm Hg | |
| Record name | 1-Isothiocyanatobutane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031328 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | Butyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1552/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.952-0.958 | |
| Record name | Butyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1552/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
592-82-5 | |
| Record name | Butyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=592-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl isothiocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 1-isothiocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Isothiocyanatobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y31800S6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Isothiocyanatobutane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031328 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Which plants are known to contain Butyl Isothiocyanate?
A1: Butyl Isothiocyanate has been identified in several plants belonging to the Brassicaceae family, including:
- Rocket Salad (Eruca sativa): [] This plant contains a precursor compound, 4-(mercapto)butyl isothiocyanate, which can oxidize to form Butyl Isothiocyanate.
- Tall Hedge Mustard (Sisymbrium loeselii): [] This invasive weed produces Butyl Isothiocyanate as a degradation product of sec-butyl glucosinolate.
- Other Crucifers: Various other cruciferous vegetables contain Butyl Isothiocyanate, though often in smaller quantities compared to other isothiocyanates. [, , , ]
Q2: How is Butyl Isothiocyanate formed in these plants?
A2: Butyl Isothiocyanate is not directly present in intact plant tissues. It is formed through the hydrolysis of glucosinolates, a group of sulfur-containing compounds. This process is catalyzed by the enzyme myrosinase, which is released upon tissue damage (like crushing or chewing). [, , , ]
Q3: Does Butyl Isothiocyanate possess any notable biological activities?
A3: While research on Butyl Isothiocyanate is ongoing, some studies suggest potential activities:
- Acaricidal Activity: Research indicates that Butyl Isothiocyanate exhibits acaricidal effects against dust mites (Dermatophagoides farinae and D. pteronyssinus). []
- Insecticidal Potential: Butyl Isothiocyanate, along with other compounds, was identified in Capparis spinosa fruit extract, which displayed insecticidal activity against Tribolium confusum and Sitophilus oryzae. []
- Antifungal Properties: A study explored the synergistic antifungal effect of eruca oil, rich in 4-(methylthio)butyl isothiocyanate (a related compound), and garlic oil against dermatophytes. []
Q4: Are there any potential applications of Butyl Isothiocyanate based on its biological activities?
A4: The identified biological activities of Butyl Isothiocyanate suggest potential applications in:
Q5: What is the molecular formula and molecular weight of Butyl Isothiocyanate?
A5:
Q6: What spectroscopic data is available for characterizing Butyl Isothiocyanate?
A6:
- Infrared (IR) Spectroscopy: Studies have investigated the characteristic N=C=S asymmetric stretching frequency of Butyl Isothiocyanate and its behavior in different solvents. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR data has been used to confirm the structure of Butyl Isothiocyanate. [, , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify Butyl Isothiocyanate in plant extracts and other matrices. [, , , , , , , , , , , , , , ]
Q7: What is known about the stability of Butyl Isothiocyanate?
A7: Butyl Isothiocyanate's stability is influenced by various factors, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


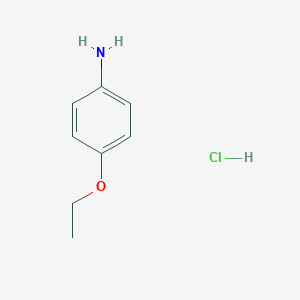


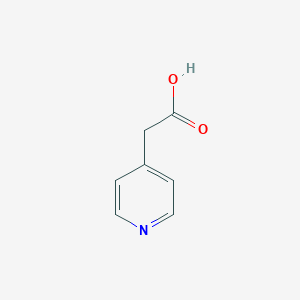
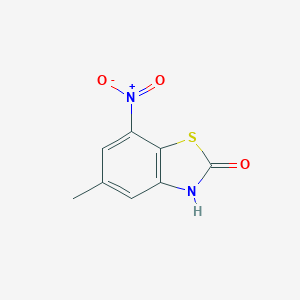

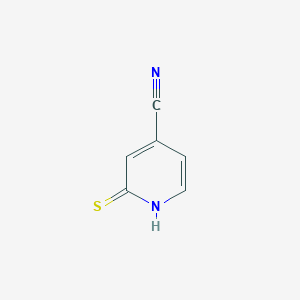
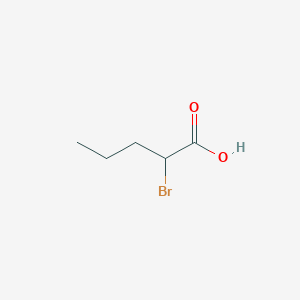
![1-Acetyl-3,4-dihydrobenz[cd]indol-5-(1H)-one](/img/structure/B146090.png)

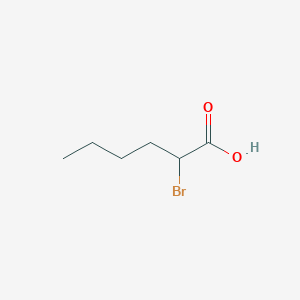
![3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B146096.png)
